molecular formula C9H13N3 B2813549 2-Cyclopentylpyrimidin-5-amine CAS No. 1178158-55-8

2-Cyclopentylpyrimidin-5-amine

Cat. No. B2813549
M. Wt: 163.224
InChI Key: CVIRDNQNMIYZRL-UHFFFAOYSA-N
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Description

2-Cyclopentylpyrimidin-5-amine is a chemical compound with the CAS Number: 1178158-55-8 . It has a molecular weight of 163.22 . The IUPAC name for this compound is 2-cyclopentyl-5-pyrimidinamine . It is available in powder form .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes 2-Cyclopentylpyrimidin-5-amine, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The InChI code for 2-Cyclopentylpyrimidin-5-amine is 1S/C9H13N3/c10-8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4,10H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Cyclopentylpyrimidin-5-amine is a powder that is stored at room temperature . It has a molecular weight of 163.22 .

Scientific Research Applications

Dihydrofolate Reductase Inhibition

2-Cyclopentylpyrimidin-5-amine derivatives have been investigated for their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds are important in the design of antibacterial agents, particularly against strains like Streptococcus pneumoniae. High-throughput synthesis and screening identified several potent inhibitors, highlighting the significance of 2-Cyclopentylpyrimidin-5-amine structures in developing new DHFR inhibitors (Wyss et al., 2003).

Cyclin-Dependent Kinase Inhibition

Another key application of 2-Cyclopentylpyrimidin-5-amine derivatives is in the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. These compounds have shown promising anti-tumor activity and are instrumental in the design of novel anticancer drugs. Molecular modeling and synthesis of these derivatives have led to compounds with significant anti-proliferative activity against cancer cell lines (Fathalla et al., 2012).

Antifolate Nonpolyglutamatable Inhibitors

2-Cyclopentylpyrimidin-5-amine structures have also been explored in the synthesis of antifolate nonpolyglutamatable inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. These compounds are related to quinazolines and pyrrolo[2,3-d]pyrimidines, which have shown potential as antitumor agents. The synthesized analogues have demonstrated inhibition of TS, with implications for cancer treatment (Gangjee et al., 1999).

Molecular Recognition and Base Pairing

Cytosine-based derivatives of 2-Cyclopentylpyrimidin-5-amine have been synthesized to act as efficient ditopic receptors for the complexation of guanosine 5'-monophosphate (GMP), demonstrating the compound's utility in molecular recognition and base pairing. This has potential applications in the field of molecular biology and biochemistry (Furuta et al., 1991).

Impact on Microtubule Targeting and Antitumor Activity

Studies on methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds, a class that includes 2-Cyclopentylpyrimidin-5-amine derivatives, have shown that their 3-D conformation significantly influences microtubule depolymerizing and antiproliferative activities. This has implications for the development of new anticancer drugs targeting microtubules (Xiang et al., 2020).

Safety And Hazards

The safety information for 2-Cyclopentylpyrimidin-5-amine includes several hazard statements such as H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .

Future Directions

While specific future directions for 2-Cyclopentylpyrimidin-5-amine are not mentioned in the search results, it’s worth noting that there is ongoing research in the field of controlled drug delivery systems . This could potentially open up new avenues for the use of compounds like 2-Cyclopentylpyrimidin-5-amine in the future.

properties

IUPAC Name

2-cyclopentylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIRDNQNMIYZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylpyrimidin-5-amine

CAS RN

1178158-55-8
Record name 2-cyclopentylpyrimidin-5-amine
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